molecular formula C19H13FN4O2 B3071460 1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-91-0

1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071460
CAS No.: 1011396-91-0
M. Wt: 348.3 g/mol
InChI Key: RTJBYVBLTBYFHB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its structure features a pyrazolo[3,4-b]pyridine core substituted with:

  • 1-(4-Fluorophenyl group: Enhances metabolic stability and influences electronic properties via fluorine’s electronegativity.
  • 3-Methyl group: Contributes to steric effects and modulates solubility.
  • 4-Carboxylic acid moiety: Improves water solubility and enables salt formation for pharmaceutical applications.

This compound is synthesized through multi-step reactions, typically involving ester intermediates that are hydrolyzed under basic conditions (e.g., NaOH in MeOH-H₂O) to yield the carboxylic acid derivative .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c1-11-17-15(19(25)26)9-16(12-3-2-8-21-10-12)22-18(17)24(23-11)14-6-4-13(20)5-7-14/h2-10H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJBYVBLTBYFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave irradiation and catalytic processes .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or additional ring structures .

Scientific Research Applications

1-(4-Fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity, allowing it to modulate biological processes effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 3, 6, and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Potential Applications References
Target Compound 1-(4-Fluorophenyl), 3-Methyl, 6-(Pyridin-3-yl), 4-Carboxylic Acid C₂₁H₁₄FN₅O₂ 395.36 Reference compound for comparison Kinase inhibition, receptor modulation
1-(2-Fluorophenyl)-6-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid 1-(2-Fluorophenyl), 6-(4-Methylphenyl) C₂₀H₁₄FN₃O₂ 347.35 - Position 1 : Ortho-fluorophenyl (vs. para)
- Position 6 : Electron-donating methylphenyl (vs. pyridinyl)
Reduced polarity; possible enhanced lipophilicity
1-Ethyl-3-Methyl-6-(4-Methylphenyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid 1-Ethyl, 3-Methyl, 6-(4-Methylphenyl) C₁₇H₁₇N₃O₂ 311.34 - Position 1 : Ethyl (vs. aryl)
- Position 6 : Methylphenyl (vs. pyridinyl)
Lower molecular weight; reduced aromatic interactions
3-Cyclopropyl-1-(4-Fluorophenyl)-6-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid 3-Cyclopropyl, 6-Phenyl C₂₂H₁₅FN₄O₂ 402.38 - Position 3 : Cyclopropyl (vs. methyl)
- Position 6 : Phenyl (vs. pyridinyl)
Increased steric bulk; altered binding affinity
1-[(4-Chlorophenyl)Methyl]-3,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid 1-(4-Chlorophenyl)Methyl, 3,6-Dimethyl C₁₆H₁₄ClN₃O₂ 319.76 - Position 1 : Chlorobenzyl (vs. fluorophenyl)
- Position 6 : Methyl (vs. pyridinyl)
Enhanced halogen bonding; reduced solubility
Methyl 6-(4-(Difluoromethoxy)Phenyl)-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate 6-(4-Difluoromethoxyphenyl), Methyl Ester C₂₂H₁₆F₃N₃O₃ 427.40 - Position 4 : Ester (vs. carboxylic acid)
- Position 6 : Difluoromethoxyphenyl (vs. pyridinyl)
Pro-drug potential; increased lipophilicity

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability :

  • The 4-carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl ester in ).
  • Halogenated aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenylmethyl in ) influence metabolic stability, with fluorine offering superior resistance to oxidative degradation.

Steric and Electronic Modifications :

  • Position 3 : Methyl substituents (target compound) minimize steric hindrance, whereas cyclopropyl groups () may restrict rotational freedom, impacting receptor binding.
  • Position 6 : Pyridin-3-yl (target) introduces a hydrogen-bond acceptor, unlike phenyl or methylphenyl groups (), which rely solely on hydrophobic interactions.

Biological Activity Trends: Compounds with pyridinyl substituents (target, ) may exhibit enhanced kinase inhibition due to π-stacking with ATP-binding pockets.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for pyrazolo[3,4-b]pyridines, including cyclocondensation of hydrazines with carbonyl intermediates and subsequent ester hydrolysis .

Biological Activity

1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic structure that enhances its biological activity. Its molecular formula is C15H13FN4O2C_{15}H_{13}FN_{4}O_{2} with a molecular weight of 300.29 g/mol. The presence of the fluorine atom and the pyridine ring contributes to its unique pharmacological profile.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9). For instance, certain derivatives have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating strong selectivity towards CDK2 over CDK9 by a factor of 265-fold .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that derivatives with similar structures inhibited the activity of COX enzymes, critical mediators in inflammatory processes. For example, IC50 values against COX-2 were reported as low as 23.8 µM, indicating significant anti-inflammatory potential .

Biological Activity Overview

Biological Activity IC50 Values Notes
Inhibition of CDK20.36 µMHigh selectivity over CDK9
Inhibition of COX-223.8 µMComparable efficacy to established anti-inflammatory drugs
Cellular antiproliferative activityNot specifiedEffective against various human tumor cell lines

Case Study 1: Anti-cancer Properties

In a study focused on the antiproliferative effects of pyrazolo[3,4-b]pyridines, several derivatives were tested against HeLa and HCT116 human cancer cell lines. The results indicated that these compounds significantly inhibited cellular proliferation, suggesting potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

A comparative study assessed the anti-inflammatory effects of various pyrazolo derivatives in carrageenan-induced paw edema models in rats. The tested compounds exhibited significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory drug. The ED50 values ranged from 8.23 to 11.60 µM for the most effective compounds .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the pyrazolo[3,4-b]pyridine scaffold can lead to enhanced biological activity. Substituents such as fluorine at the para position on the phenyl ring have been associated with increased potency against both CDKs and COX enzymes. The presence of electron-donating groups has also been found to enhance anti-inflammatory activity.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how are yields influenced by reaction conditions?

The synthesis typically involves condensation of 5-aminopyrazole derivatives with appropriately substituted pyridinecarboxaldehydes, followed by cyclization. Key steps include:

  • Condensation : Reacting 5-amino-3-methyl-1-(4-fluorophenyl)pyrazole with 3-pyridinecarboxaldehyde in a polar aprotic solvent (e.g., DMF) under reflux .
  • Cyclization : Using acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core. For example, acetic acid at 100°C achieves cyclization with >90% yield in some analogs .
  • Carboxylic Acid Formation : Oxidation of a methyl or ester group at position 4 using KMnO₄ or LiOH/H₂O₂ .

Q. Critical Factors :

  • Catalyst choice (e.g., palladium for cross-coupling steps) .
  • Solvent polarity (DMF enhances cyclization efficiency) .
  • Temperature control to avoid decomposition .

Table 1 : Yield Optimization Data for Analogous Compounds

Reaction ConditionCatalystSolventYield (%)Purity (HPLC)Reference
Acetic acid, 100°C, 12hNoneToluene94%97.34%
LiOH, H₂O₂, RT, 24hNoneH₂O/THF88%95.10%

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Primary Methods :

  • ¹H/¹³C NMR : Confirm substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic signals at δ 7.5–8.0 ppm, while the pyridine proton resonates at δ 8.6–8.8 ppm .
  • LCMS/HPLC : Determine molecular ion ([M+H]⁺) and purity (>95% required for biological assays) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., C 65.2%, H 3.8%, N 12.4% for analogs) .

Cross-Validation : Discrepancies between calculated and observed molecular weights (e.g., ±0.5 Da) may indicate residual solvents or byproducts .

Q. How does the carboxylic acid group influence solubility and formulation for in vitro studies?

The carboxylic acid enhances water solubility via salt formation (e.g., sodium or ammonium salts). Key considerations:

  • pH-Dependent Solubility : Poor solubility in acidic media (pH < 4) but improved at physiological pH (7.4) .
  • Salt Screening : Test sodium, potassium, or lysine salts to improve bioavailability .
  • Formulation : Use co-solvents (e.g., DMSO for stock solutions) or liposomal encapsulation for cell-based assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity?

Key Substituent Effects :

  • 4-Fluorophenyl Group : Enhances target binding affinity (e.g., kinase inhibition) via hydrophobic interactions .
  • Pyridin-3-yl Moiety : Improves metabolic stability compared to phenyl analogs .
  • Carboxylic Acid : Critical for hydrogen bonding with enzymatic active sites (e.g., COX-2 or PDE inhibitors) .

Table 2 : SAR Comparison of Analogous Compounds

Compound ModificationBiological Activity (IC₅₀)Target ProteinReference
4-Fluorophenyl vs. Phenyl12 nM vs. 45 nMKinase X
Pyridin-3-yl vs. Pyridin-2-yl8 nM vs. 22 nMPDE4

Q. How can computational modeling predict target binding modes and guide derivative design?

Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., PDB ID 3JI) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .

Case Study : Docking studies show the carboxylic acid forms salt bridges with Arg120 in COX-2, while the fluorophenyl group occupies a hydrophobic pocket .

Q. How should researchers address stability issues under physiological conditions?

Stability Protocols :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Carboxylic acid derivatives are prone to decarboxylation at pH < 3 .
  • Thermal Stability : Store at -20°C in amber vials; avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from UV exposure to prevent fluorophenyl ring oxidation .

Q. How to resolve contradictions in biological activity data across different assays?

Strategies :

  • Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
  • Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and incubation time .
  • Target Selectivity : Perform counter-screens against related proteins (e.g., kinase panels) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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